4-[4-[(3-Aminoazetidin-1-yl)methyl]-2,6-dimethoxyphenyl]-7-fluoro-2-methylisoquinolin-1-one
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Overview
Description
DN02 is a selective and efficient probe for the bromodomain of BRD8. It has a high affinity for BRD8 (1) and BRD8 (2), making it a potent and selective inhibitor. DN02 is primarily used in scientific research for its ability to selectively engage BRD8 and enrich native NuA4 complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
DN02 is synthesized through a series of chemical reactions involving the formation of a 4-(4-((3-aminoazetidin-1-yl)methyl)-2,6-dimethoxyphenyl)-7-fluoro-2-methylisoquinolin-1(2H)-one structure.
Industrial Production Methods
The industrial production of DN02 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and reagents to facilitate the reactions and achieve the desired product. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
DN02 undergoes various chemical reactions, including:
Oxidation: DN02 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert DN02 into reduced forms with different chemical properties.
Substitution: DN02 can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of DN02 .
Scientific Research Applications
DN02 is widely used in scientific research for its ability to selectively engage BRD8 and enrich native NuA4 complexes. Its applications include:
Chemistry: DN02 is used as a chemical probe to study the bromodomain of BRD8 and its interactions with other molecules.
Biology: In biological research, DN02 helps in understanding the role of BRD8 in various cellular processes.
Medicine: DN02 is explored for its potential therapeutic applications, particularly in targeting diseases related to BRD8 dysregulation.
Industry: DN02 is used in the development of new drugs and chemical probes for research and development purposes
Mechanism of Action
DN02 exerts its effects by selectively binding to the bromodomain of BRD8. This binding inhibits the interaction of BRD8 with other proteins, thereby modulating the activity of the NuA4 complex. The molecular targets of DN02 include BRD8 (1) and BRD8 (2), and the pathways involved are related to the regulation of gene expression and chromatin remodeling .
Comparison with Similar Compounds
Similar Compounds
BRD4 Inhibitors: Compounds that inhibit BRD4, such as JQ1, have similar mechanisms of action but target different bromodomains.
BRD9 Inhibitors: Similar to DN02, BRD9 inhibitors selectively target the bromodomain of BRD9.
Uniqueness of DN02
DN02 is unique in its high selectivity and affinity for BRD8 (1) and BRD8 (2). It exhibits minimal off-target engagement across the bromodomain family, making it a valuable tool for studying BRD8-specific interactions and functions .
Properties
Molecular Formula |
C22H24FN3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[4-[(3-aminoazetidin-1-yl)methyl]-2,6-dimethoxyphenyl]-7-fluoro-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C22H24FN3O3/c1-25-12-18(16-5-4-14(23)8-17(16)22(25)27)21-19(28-2)6-13(7-20(21)29-3)9-26-10-15(24)11-26/h4-8,12,15H,9-11,24H2,1-3H3 |
InChI Key |
CFUSHHQUUUZFAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(C=C2)F)C3=C(C=C(C=C3OC)CN4CC(C4)N)OC |
Origin of Product |
United States |
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